molecular formula C20H21N3 B12119701 4-Methyl-5-pentylindolo[2,3-b]quinoxaline

4-Methyl-5-pentylindolo[2,3-b]quinoxaline

Cat. No.: B12119701
M. Wt: 303.4 g/mol
InChI Key: MUQLUQZTWGLEKG-UHFFFAOYSA-N
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Description

4-Methyl-5-pentylindolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science, medicinal chemistry, and optoelectronic devices. The unique structure of this compound makes it a subject of interest for researchers exploring new synthetic methods and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolo[2,3-b]quinoxaline derivatives, including 4-Methyl-5-pentylindolo[2,3-b]quinoxaline, typically involves condensation reactions of isatin with o-phenylenediamine. Common catalysts used in these reactions include Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped cadmium sulfide nanoparticles and cerium(IV) oxide nanoparticles to enhance reaction efficiency and yield .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of microwave irradiation and nanoparticle catalysts can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-pentylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Methyl-5-pentylindolo[2,3-b]quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-pentylindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-5-pentylindolo[2,3-b]quinoxaline stands out due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methyl and pentyl groups can enhance its solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H21N3

Molecular Weight

303.4 g/mol

IUPAC Name

7-methyl-6-pentylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C20H21N3/c1-3-4-7-13-23-19-14(2)9-8-10-15(19)18-20(23)22-17-12-6-5-11-16(17)21-18/h5-6,8-12H,3-4,7,13H2,1-2H3

InChI Key

MUQLUQZTWGLEKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C

Origin of Product

United States

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